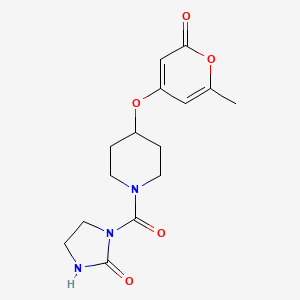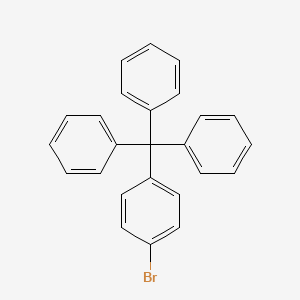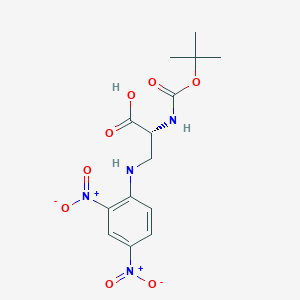
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1490401-48-3 . It has a molecular weight of 254.09 and is typically in powder form . The IUPAC name for this compound is 3-(aminocarbonyl)-5-chlorobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is 1S/C7H5Cl2NO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is a powder . It has a molecular weight of 254.09 . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Organic Chemistry
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, particularly in the formation of sulfones and sulfonyl chlorides, crucial intermediates in pharmaceuticals and materials science. Its utility is exemplified in Friedel-Crafts sulfonylation reactions, where it contributes to the synthesis of diaryl sulfones with high yields under ambient conditions. This process is facilitated by the use of ionic liquids as unconventional reaction media, enhancing reactivity and selectivity (S. Nara, J. Harjani, M. Salunkhe, 2001). Furthermore, derivatives of 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride have been applied in the hydrolysis of cellulose, showcasing its potential in biomass conversion and the sustainable production of biofuels (Lei Hu et al., 2016).
Solid-Phase Synthesis of Heterocycles
In the realm of heterocyclic chemistry, 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is instrumental in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, compounds known for their antibacterial properties. This methodology employs polymer-supported sulfonyl chloride, showcasing the reagent's role in facilitating the attachment of 1,2-diols to solid supports, followed by cyclo-elimination processes (P. Holte, L. Thijs, B. Zwanenburg, 1998).
Catalytic Applications in Green Chemistry
The chloro- and sulfonyl groups in 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride contribute to its efficacy as a catalyst or co-catalyst in various green chemistry applications. This includes the decarboxylative radical sulfonylation of aliphatic carboxylic acids with organosulfinates, a process that proceeds under visible light and ambient conditions, expanding the toolbox for synthesizing sulfones with broad substrate scope and functional group compatibility (Jiayan He et al., 2020).
Synthesis of Conductive Polymers
In the field of materials science, 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride is used to synthesize carbazole-bearing pendant and backbone sulfones, highlighting its role in the development of conductive polymers. These materials exhibit unique dielectric and conductivity characteristics, underscoring the potential of 3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride in creating advanced electronic and photonic devices (P. Mitra, M. Biswas, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
3-carbamoyl-5-chlorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDPADWQVQFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-5-chlorobenzene-1-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2670082.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2670087.png)




![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)

![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)


